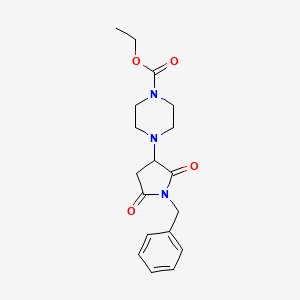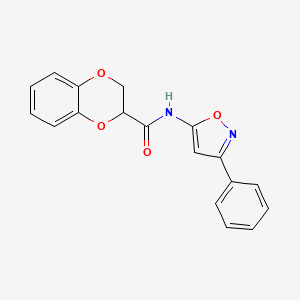![molecular formula C15H15N5O2 B12208901 N-benzyl-2-(7-hydroxy-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetamide](/img/structure/B12208901.png)
N-benzyl-2-(7-hydroxy-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(7-hydroxy-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazolo[1,5-a]pyrimidine core in the structure imparts unique properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(7-hydroxy-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetamide typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established for synthesizing 1,2,4-triazolo[1,5-a]pyridines . This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time. The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .
Industrial Production Methods
The use of microwave irradiation and eco-friendly conditions can be adapted for industrial-scale production, ensuring high yields and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(7-hydroxy-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-benzyl-2-(7-hydroxy-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It exhibits biological activities such as antiproliferative effects against cancer cells.
Industry: It has applications in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-2-(7-hydroxy-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine
- 5-Methyl triazolo pyrimidin-7-ol
- 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
Uniqueness
N-benzyl-2-(7-hydroxy-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetamide is unique due to its specific structure, which includes a benzyl group and a hydroxy-methyl substitution on the triazolopyrimidine core. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H15N5O2 |
|---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
N-benzyl-2-(2-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C15H15N5O2/c1-10-17-15-18-12(8-14(22)20(15)19-10)7-13(21)16-9-11-5-3-2-4-6-11/h2-6,8H,7,9H2,1H3,(H,16,21)(H,17,18,19) |
InChI Key |
XXZMRNQHGHXGPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=CC(=O)N2N1)CC(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B12208818.png)
![N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide](/img/structure/B12208819.png)
![(2E)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-phenylprop-2-enamide](/img/structure/B12208825.png)
![2,5-dichloro-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide](/img/structure/B12208833.png)
![2-hydroxy-N'-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetyl]benzohydrazide](/img/structure/B12208852.png)
![6-benzyl-2,5-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12208853.png)


![2-ethyl-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]butanamide](/img/structure/B12208870.png)
![N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B12208877.png)
![2-[(1-Ethyl-5-methoxyindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate](/img/structure/B12208883.png)
![N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide](/img/structure/B12208887.png)
![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2,5-dimethylbenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B12208906.png)

